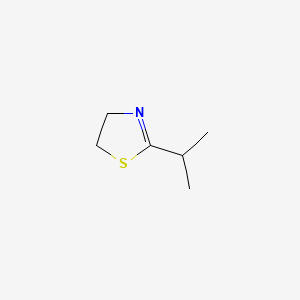

Thiazole, 4,5-dihydro-2-(1-methylethyl)-

Description

Overview of the Thiazole (B1198619) Heterocycle in Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in organic and medicinal chemistry. nih.govnih.gov This structural motif is present in a wide range of naturally occurring and synthetic compounds that exhibit significant biological activities. nih.govglobalresearchonline.net A prime example from nature is Thiamine (Vitamin B1), which is essential for metabolism. nih.gov In the realm of synthetic chemistry, the thiazole scaffold is integral to numerous pharmaceuticals. nih.gov

The versatility of the thiazole nucleus is demonstrated by its presence in various classes of drugs, including antimicrobials like sulfazole, antiretrovirals such as ritonavir, and antifungals like abafungin. nih.govsysrevpharm.org Furthermore, thiazole derivatives have found applications as anticancer agents (e.g., Tiazofurin), anti-inflammatory compounds, and even in industrial processes as vulcanizing accelerators. nih.govresearchgate.net The development of thiazole chemistry has been a continuous process since the early work of Hofmann and Hantsch, with significant contributions expanding its application. nih.gov The ability to modify the thiazole ring allows chemists to fine-tune the pharmacological properties of molecules, leading to the development of novel therapeutic agents with improved efficacy and selectivity. researchgate.net

Structural Characteristics and Chemical Importance of 4,5-Dihydrothiazole Scaffolds

The 4,5-dihydrothiazole, also known as a thiazoline (B8809763), is a reduced form of the thiazole ring. nih.gov Unlike the aromatic thiazole, the dihydrothiazole ring is non-aromatic. This structural change from an aromatic to a saturated or partially saturated system significantly alters the molecule's three-dimensional shape and electronic properties, which in turn influences its chemical reactivity and biological interactions.

The synthesis of 4,5-dihydrothiazoles typically involves intramolecular cyclization reactions of appropriate thioamides, rather than the reduction of the aromatic thiazole ring. nih.gov This synthetic flexibility allows for the introduction of various substituents onto the dihydrothiazole scaffold, creating a diverse library of compounds for further investigation. These scaffolds are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. ump.edu.pl The chemical importance of the 4,5-dihydrothiazole scaffold lies in its utility as a building block for more complex molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Rationale for Research Focus on 2-(1-Methylethyl)-4,5-dihydrothiazole within Advanced Chemical Science

Research into this compound has been driven by its identification as a pheromone component in male mice (Mus musculus), suggesting a role in chemical communication. nih.gov The synthesis of 2-isopropyl-4,5-dihydrothiazole has been undertaken to obtain sufficient quantities for detailed biological studies. nih.gov Beyond its role in chemical ecology, the unique structure of 2-(1-methylethyl)-4,5-dihydrothiazole makes it a valuable intermediate in the synthesis of more complex molecules and a subject for investigating structure-activity relationships in various chemical and biological systems. Its study contributes to a deeper understanding of how subtle changes in molecular structure can lead to significant differences in function.

Compound Data

Below are tables detailing the chemical identifiers and properties for the compounds discussed in this article.

Table 1: Chemical Compound Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| Thiazole, 4,5-dihydro-2-(1-methylethyl)- | 2-propan-2-yl-4,5-dihydro-1,3-thiazole nih.gov | 206245 (CID) | C6H11NS nih.gov |

| Thiazole | Thiazole | 288-47-1 | C3H3NS |

| Thiamine | 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium | 59-43-8 | C12H17N4OS+ |

| Sulfazole | N-(thiazol-2-yl)benzenesulfonamide | 144-83-2 | C9H9N3O2S2 |

| Ritonavir | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate | 155213-67-5 | C37H48N6O5S2 |

| Abafungin | 1-((1R,2R)-2-((2,4-difluorophenyl)amino)-2-(1H-imidazol-1-yl)ethyl)-N-(4-(phenylthio)phenyl)methanimidamide | 129639-79-8 | C28H25F2N5S |

| Tiazofurin | 2-β-D-ribofuranosylthiazole-4-carboxamide | 60084-10-8 | C9H12N2O5S |

Table 2: Physicochemical Properties of 2-(1-Methylethyl)-4,5-dihydrothiazole

| Property | Value | Source |

| Molecular Weight | 129.23 g/mol | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 129.06122053 Da | nih.gov |

| Monoisotopic Mass | 129.06122053 Da | nih.gov |

| Topological Polar Surface Area | 37.7 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

45533-49-1 |

|---|---|

Formule moléculaire |

C6H11NS |

Poids moléculaire |

129.23 g/mol |

Nom IUPAC |

2-propan-2-yl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C6H11NS/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 |

Clé InChI |

HTSOMKXWOBFXMF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NCCS1 |

SMILES canonique |

CC(C)C1=NCCS1 |

Autres numéros CAS |

45533-49-1 |

Synonymes |

2-isopropyl-4,5-dihydrothiazole |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 1 Methylethyl 4,5 Dihydrothiazole

Strategic Approaches to 4,5-Dihydrothiazole Ring Construction

The formation of the 4,5-dihydrothiazole ring is the cornerstone of synthesizing 2-(1-methylethyl)-4,5-dihydrothiazole. Various strategic approaches have been developed to construct this heterocyclic system efficiently.

Cyclization Reactions Utilizing Thioamides and Alpha-Halo Ketones

A classical and widely employed method for the synthesis of thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. nih.gov For the construction of the 4,5-dihydrothiazole ring, a common variation involves the cyclization of N-substituted thioamides with reagents that provide a two-carbon electrophilic component, or the reaction of thioamides with α-haloamines or their equivalents.

One of the foundational methods for constructing the 4,5-dihydrothiazole ring involves the intramolecular cyclization of the corresponding thioamides. nih.gov While direct reaction with alpha-halo ketones typically leads to thiazoles, modifications of this approach can yield the dihydrothiazole core. For instance, the reaction of a thioamide with a 2-halo-ethylamine derivative is a direct route to the 4,5-dihydrothiazole ring. In the context of 2-(1-methylethyl)-4,5-dihydrothiazole, this would involve the reaction of 2-methylpropanethioamide (B17427) with a suitable 2-haloethanamine.

A patent for a related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, describes the use of 2-methylpropanethioamide in a condensation reaction, highlighting its role as a key precursor for introducing the 2-isopropyl group. google.com

Novel Reagents and Reaction Conditions for Dihydrothiazole Formation

Research into the synthesis of 4,5-dihydrothiazoles has led to the development of novel reagents and reaction conditions that offer improvements in terms of efficiency, selectivity, and substrate scope. One-step methods for the preparation of 1,3-thiazoline bromomethyl derivatives have been developed, where the presence of a base and the order of reagent addition significantly affect the reaction's yield. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including thiazole derivatives. nih.govresearchgate.netconicet.gov.arnih.gov This technique can be applied to the cyclization reactions for forming the 4,5-dihydrothiazole ring, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. For example, a general method for the synthesis of 2-substituted-2-thiazolines involves the microwave-assisted ring closure of ω-thioamidoalcohols promoted by ethyl polyphosphate (PPE). conicet.gov.ar

Targeted Synthesis of 2-(1-Methylethyl)-4,5-dihydrothiazole and its Analogues

The specific synthesis of 2-(1-methylethyl)-4,5-dihydrothiazole and its analogues requires careful consideration of precursor selection and reaction pathway optimization to achieve desired yields and regioselectivity.

Exploration of Precursor Variability and Regioselectivity

The synthesis of 2,4-disubstituted and 2,5-disubstituted 1,3-thiazoles has been achieved with high regioselectivity through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with various reagents. bohrium.comrsc.orgscilit.com The choice of starting materials and the reaction conditions are crucial in directing the cyclization to the desired regioisomer.

For instance, the synthesis of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development highlights how variations in the structure of the precursors can lead to analogues with different biological activities. rsc.org In the context of 2-(1-methylethyl)-4,5-dihydrothiazole, precursor variability could involve using different substituted cysteamine (B1669678) derivatives, which could lead to analogues with substituents on the dihydrothiazole ring. The regioselectivity of such reactions would be of paramount importance to ensure the desired substitution pattern.

The following table illustrates the impact of precursor variation on the synthesis of disubstituted thiazoles, a principle applicable to the synthesis of analogues of the target compound.

| Starting Thioamide | Electrophilic Reagent | Base | Solvent | Product (Regioisomer) |

| Aryl/Alkyl Thioamide | TosMIC | K2CO3 | Acetonitrile (B52724) | 2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamide |

| Aryl/Alkyl Thioamide | Ethyl Isocyanoacetate | K2CO3 | Acetonitrile | Ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylate |

This table is a generalized representation based on findings for the synthesis of disubstituted thiazoles and illustrates the principle of regioselectivity based on precursor choice.

Optimization of Reaction Pathways and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This involves a systematic study of parameters such as temperature, reaction time, solvent, and catalyst. For the synthesis of 2-substituted-4,5-dihydrothiazole-4-carboxylic acids, reaction conditions have been a key focus to achieve good yields. nih.gov

While specific optimization data for the synthesis of 2-(1-methylethyl)-4,5-dihydrothiazole is not extensively published in readily available literature, the principles of optimization from related syntheses can be applied. For example, in the synthesis of novel bioactive thiazolyl-pyridazinediones, microwave irradiation and the use of a chitosan (B1678972) biocatalyst were optimized to achieve high yields in short reaction times. nih.gov

The following table demonstrates a hypothetical optimization study for the synthesis of a 2-alkyl-4,5-dihydrothiazole, illustrating how systematic variation of reaction parameters can lead to improved yields.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 24 | 45 |

| 2 | Chitosan | Ethanol | Reflux | 12 | 60 |

| 3 | Chitosan | PEG-400 | 80 | 8 | 75 |

| 4 | Chitosan | PEG-400 (MW) | 100 | 0.5 | 92 |

This table is a representative example of a reaction optimization study for a related thiazole synthesis and does not represent actual data for the target compound.

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The synthesis of thiazole derivatives has been a fertile ground for the application of green chemistry. Microwave-assisted synthesis, as mentioned earlier, is a key green technology that reduces reaction times and energy consumption. nih.govresearchgate.netconicet.gov.arnih.gov The use of chitosan, a biodegradable and readily available biopolymer, as a heterogeneous basic catalyst in the synthesis of thiazolyl-pyridazinediones is an excellent example of a sustainable approach. nih.gov The catalyst can be easily recovered and potentially reused, adding to the green credentials of the process.

Furthermore, the development of one-pot, multicomponent reactions for the synthesis of thiazole derivatives under microwave irradiation represents a highly efficient and atom-economical approach. nih.govresearchgate.net These methods reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) in these syntheses further enhances their environmental compatibility.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including thiazolines. mdpi.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times, milder reaction conditions, and higher purity of the final product compared to conventional heating methods. google.com

While specific studies on the microwave-assisted synthesis of 2-(1-methylethyl)-4,5-dihydrothiazole are not extensively documented in the provided search results, the general principles can be applied. The synthesis of thiazoline (B8809763) analogues through multicomponent reactions under microwave irradiation has been shown to be highly efficient. rsc.org For instance, a one-pot, three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone under microwave conditions can yield thiazoline derivatives in excellent yields. rsc.org This approach highlights the potential for developing a similar microwave-assisted protocol for the synthesis of 2-(1-methylethyl)-4,5-dihydrothiazole, likely from isobutyronitrile (B166230) or a related precursor and cysteamine.

Another relevant example is the microwave-assisted synthesis of thiazolyl-pyridazinedione derivatives, which demonstrates the use of a heterogeneous basic biocatalyst like chitosan under microwave irradiation to achieve high yields in short reaction times. nih.gov The reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides under microwave conditions at 150 °C for a few minutes showcases the dramatic rate enhancement possible with this technology. nih.gov

The benefits of microwave-assisted synthesis are further exemplified in the preparation of various thiazole and pyrimidine (B1678525) derivatives, where reaction times were significantly reduced and yields were increased by 17-23% compared to conventional heating. google.com These findings strongly suggest that a dedicated microwave-assisted method for 2-(1-methylethyl)-4,5-dihydrothiazole would offer considerable advantages in terms of efficiency and sustainability.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives This table illustrates the general advantages of microwave synthesis for related heterocyclic compounds, suggesting potential benefits for the target compound.

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Yield Improvement (%) |

|---|---|---|---|---|---|

| 3a | 10 | 70 | 15 | 88 | 18 |

| 3b | 12 | 68 | 12 | 85 | 17 |

| 3c | 12 | 72 | 15 | 90 | 18 |

| 3d | 15 | 65 | 18 | 85 | 20 |

| 5a | 8 | 75 | 10 | 95 | 20 |

| 5b | 10 | 72 | 12 | 92 | 20 |

| 5c | 10 | 78 | 10 | 98 | 20 |

| 5d | 12 | 70 | 15 | 93 | 23 |

Data adapted from a study on thiazolopyrimidine derivatives, illustrating the potential for improved synthesis of related compounds. google.com

Catalyst Development for Enhanced Efficiency

The development of efficient catalysts is crucial for the selective and high-yielding synthesis of 2-thiazolines. Research has focused on various metal-based catalysts that can promote the key cyclization and condensation reactions.

Molybdenum Catalysts: Molybdenum oxides have proven to be highly effective catalysts for the dehydrative cyclization of N-acylcysteines to form thiazolines. nih.gov Specifically, the acetylacetonate (B107027) complex MoO₂(acac)₂ shows remarkable catalytic activity for this transformation. nih.gov Polyaniline-supported MoO₂(acac)₂ offers the additional advantage of being easily recoverable and reusable, enhancing the sustainability of the process. nih.gov Furthermore, molybdenum(VI) has been used to catalyze the dehydrative cyclization of S-unprotected cysteine dipeptides to yield thiazolines with low epimerization. rsc.org

Ruthenium Catalysts: Ruthenium-based catalysts have also been extensively explored for thiazoline synthesis. One notable method involves the Ru-catalyzed oxidation of thiazolidines to 2-thiazolines using tert-butylhydroperoxide (TBHP) as the oxidant. acs.org This reaction proceeds under mild conditions with high selectivity. acs.org More recently, ruthenium pincer complexes have been investigated for the dehydrogenative synthesis of thioesters, which are precursors to various heterocycles. elsevierpure.com While not a direct synthesis of thiazolines, this methodology highlights the potential of ruthenium catalysts in activating substrates relevant to thiazoline formation. Additionally, ruthenium-based olefin metathesis catalysts bearing thiazol-2-ylidene ligands have been developed, underscoring the synergy between ruthenium and thiazole-containing structures in catalysis. researchgate.net

Table 2: Selected Catalysts for Thiazoline Synthesis This table summarizes catalysts used for the synthesis of the broader class of 2-thiazolines, indicating potential avenues for the synthesis of the target compound.

| Catalyst | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| MoO₂(acac)₂ | N-acylcysteines | Thiazolines | Remarkable catalytic activity for dehydrative cyclization. nih.gov |

| Polyaniline-supported MoO₂(acac)₂ | N-acylcysteines | Thiazolines | Recoverable and reusable. nih.gov |

| Molybdenum(VI) | S-unprotected cysteine dipeptides | Thiazolines | Low epimerization. rsc.org |

| Ruthenium/TBHP | Thiazolidines | 2-Thiazolines | Mild conditions, high selectivity. acs.org |

| Ruthenium Pincer Complex | Thiols and Alcohols/Aldehydes | Thioesters (precursors) | Highly selective, not deactivated by thiols. elsevierpure.com |

The development of these advanced synthetic methodologies, including microwave-assisted techniques and novel catalysts, provides a strong foundation for optimizing the synthesis of 2-(1-Methylethyl)-4,5-dihydrothiazole, aiming for higher efficiency, selectivity, and sustainability.

Sophisticated Spectroscopic and Structural Characterization of 2 1 Methylethyl 4,5 Dihydrothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For 2-(1-methylethyl)-4,5-dihydrothiazole, both ¹H and ¹³C NMR provide crucial information about its connectivity and conformation.

Elucidation of Molecular Connectivity and Stereochemistry

¹H NMR and ¹³C NMR spectra are fundamental in establishing the connectivity of atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 2-isopropyl-4,5-dihydrothiazole would be expected to show distinct signals corresponding to the different proton environments in the molecule. The isopropyl group would exhibit a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The dihydrothiazole ring protons would present as two triplets, corresponding to the two methylene (B1212753) (CH₂) groups at positions 4 and 5.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework. nih.gov For 2-isopropyl-4,5-dihydrothiazole, distinct signals would be observed for the isopropyl methyl carbons, the isopropyl methine carbon, the two methylene carbons of the dihydrothiazole ring, and the imine carbon (C=N) at position 2.

While 2-(1-methylethyl)-4,5-dihydrothiazole itself is not chiral, the introduction of substituents on the thiazoline (B8809763) ring could create chiral centers. In such cases, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the relative stereochemistry of the chiral analogues.

Dynamic NMR for Conformational Studies

The 4,5-dihydrothiazole ring is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of the ring, such as ring-flipping. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. This provides valuable insight into the flexibility and three-dimensional shape of the molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecule is ionized, often leading to the formation of a molecular ion (M+). This ion can then fragment into smaller, characteristic ions. The fragmentation pattern of 2-(1-methylethyl)-4,5-dihydrothiazole under electron ionization (EI) would likely involve the following key fragmentations:

Alpha-cleavage : The bond adjacent to the sulfur and nitrogen atoms is susceptible to cleavage. Loss of the isopropyl group would result in a significant fragment ion.

Ring cleavage : The dihydrothiazole ring can undergo cleavage, leading to various smaller fragments. The fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles has been shown to involve concurrent dihydrothiazole ring cleavage and elimination of substituents. pleiades.online

Analysis of these fragmentation patterns helps to confirm the proposed structure of the molecule. The study of related 2-thiazolines shows that fragmentation often occurs alpha to the heteroatoms.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov This allows for the determination of the exact elemental composition of the molecule. For 2-(1-methylethyl)-4,5-dihydrothiazole, with a molecular formula of C₆H₁₁NS, the expected exact mass is approximately 129.0612 atomic mass units. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of 2-(1-methylethyl)-4,5-dihydrothiazole would display characteristic absorption bands. A key feature would be the C=N stretching vibration of the imine group, typically observed in the region of 1650-1550 cm⁻¹. The C-H stretching vibrations of the aliphatic isopropyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-S stretching vibration would be expected at lower wavenumbers. A vapor phase IR spectrum is available in the PubChem database. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=N and C-S stretching vibrations are also observable in the Raman spectrum. Due to the polarizability of the sulfur atom, the C-S stretching band might be more intense in the Raman spectrum compared to the IR spectrum.

The following tables summarize the key spectroscopic data for 2-(1-methylethyl)-4,5-dihydrothiazole.

Table 1: NMR Data (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 | Doublet | Isopropyl CH₃ |

| ¹H | ~3.0 | Septet | Isopropyl CH |

| ¹H | ~3.3 | Triplet | Ring CH₂ (position 5) |

| ¹H | ~4.1 | Triplet | Ring CH₂ (position 4) |

| ¹³C | ~22 | Singlet | Isopropyl CH₃ |

| ¹³C | ~35 | Singlet | Isopropyl CH |

| ¹³C | ~35 | Singlet | Ring CH₂ (position 5) |

| ¹³C | ~65 | Singlet | Ring CH₂ (position 4) |

Table 2: Mass Spectrometry Data

| Technique | m/z Value | Interpretation |

|---|---|---|

| EI-MS | 129 | Molecular Ion (M+) |

| EI-MS | 86 | [M - C₃H₇]+ (Loss of isopropyl group) |

Table 3: Vibrational Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| IR | 2850-3000 | C-H stretch (aliphatic) |

| IR | 1650-1550 | C=N stretch |

Identification of Key Functional Groups and Bond Vibrations

The molecular structure of 2-(1-methylethyl)-4,5-dihydrothiazole has been elucidated through various spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods provide a detailed picture of the compound's functional groups and connectivity.

Infrared spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds. For 2-(1-methylethyl)-4,5-dihydrothiazole, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C-N, and C-S bonds.

A summary of the expected key IR absorption bands is presented in the interactive table below.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Isopropyl Group | C-H stretch | 2960-2850 |

| Methylene Groups (ring) | C-H stretch | 2960-2850 |

| Imine | C=N stretch | 1690-1640 |

| Thiazolidine Ring | C-N stretch | 1250-1020 |

| Thiazolidine Ring | C-S stretch | 700-600 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. In ¹³C NMR spectroscopy of 2-(1-methylethyl)-4,5-dihydrothiazole, distinct signals are observed for each unique carbon atom in the molecule. nih.gov The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The table below summarizes the anticipated ¹³C NMR chemical shifts.

| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) |

| C=N (Imine Carbon) | sp² | 160-170 |

| CH₂-S (Ring) | sp³ | 20-40 |

| CH₂-N (Ring) | sp³ | 40-60 |

| CH (Isopropyl) | sp³ | 25-40 |

| CH₃ (Isopropyl) | sp³ | 15-25 |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. The gas chromatography-mass spectrometry (GC-MS) data for 2-(1-methylethyl)-4,5-dihydrothiazole is available and would show a molecular ion peak corresponding to its molecular weight. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, a specific X-ray crystallography study for 2-(1-methylethyl)-4,5-dihydrothiazole has not been reported in publicly accessible databases. Therefore, a detailed analysis of its solid-state molecular architecture, including the determination of its absolute configuration and an in-depth look at its intermolecular interactions and crystal packing, cannot be provided at this time.

Information regarding the determination of the absolute configuration of 2-(1-methylethyl)-4,5-dihydrothiazole is not available as no chiral-specific synthesis or resolution has been reported in the reviewed literature, and no X-ray crystallographic data is available to make this determination.

A detailed analysis of the intermolecular interactions and crystal packing of 2-(1-methylethyl)-4,5-dihydrothiazole is contingent on the availability of its crystal structure, which is not currently available.

Chemical Reactivity and Derivatization Strategies for 2 1 Methylethyl 4,5 Dihydrothiazole

Functionalization of the 1-Methylethyl Moiety

The 1-methylethyl (isopropyl) group at the 2-position of the dihydrothiazole ring offers another handle for chemical modification. While direct functionalization of the unactivated alkyl group can be challenging, strategies can be envisioned based on the reactivity of the adjacent thiazoline (B8809763) ring.

One potential approach involves the deprotonation of the C2 position of the thiazoline ring using a strong base, such as an organolithium compound, to form a carbanion. pharmaguideline.com This nucleophilic center could then react with various electrophiles, although this might compete with reactions on the isopropyl group itself.

A more plausible strategy for functionalizing the isopropyl group would be through a synthetic route starting with a different precursor. For instance, a synthesis could begin with a functionalized isobutyric acid derivative, which is then converted to the corresponding thioamide and subsequently cyclized to form the desired functionalized 2-isopropyl-4,5-dihydrothiazole.

Synthesis of Complex Analogues and Hybrid Structures

The 2-(1-methylethyl)-4,5-dihydrothiazole scaffold can serve as a building block for the synthesis of more complex molecules, including those with additional heterocyclic systems or conjugated biomolecules for mechanistic studies.

Introduction of Additional Heterocyclic Scaffolds

The synthesis of hybrid molecules incorporating the dihydrothiazole ring is an active area of research. One common strategy involves the reaction of a precursor containing one heterocyclic moiety with reagents that form the dihydrothiazole ring. For example, the reaction of N-thiocarbamoyl pyrazolines with phenacyl bromide can yield 2-(pyrazolin-1-yl)-thiazole derivatives. researchgate.net Similarly, quinoline-thiazole hybrids have been synthesized, where the two ring systems are often connected by a linker such as a hydrazone moiety. acs.org

The synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has been reported as novel inhibitors of metallo-β-lactamases, demonstrating the introduction of a carboxylic acid functionality which can serve as a point for further derivatization. nih.govnih.gov

| Starting Heterocycle | Reagents for Thiazoline Formation | Resulting Hybrid Structure |

| Pyrazoline | Phenacyl bromide | Pyrazolyl-thiazole |

| Quinoline | Hydrazine, Thio-isobutanamide | Quinoline-thiazole |

Conjugation with Biologically Relevant Moieties (for mechanistic probes only)

The principles of bioorthogonal chemistry can be applied to conjugate 2-(1-methylethyl)-4,5-dihydrothiazole to biologically relevant molecules for use as mechanistic probes. nih.govnih.govspringernature.com This involves the introduction of a bioorthogonal functional group onto the dihydrothiazole scaffold, which can then react specifically and efficiently with a complementary functional group on a biomolecule.

For instance, a derivative of 2-(1-methylethyl)-4,5-dihydrothiazole could be synthesized to contain an azide (B81097) or a strained alkyne. These groups can then undergo highly selective cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding alkyne or azide on a biological target. nih.gov Another approach is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene. nih.gov These methods allow for the specific labeling of biomolecules to study their function and mechanism of action.

Theoretical and Computational Studies of 2 1 Methylethyl 4,5 Dihydrothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, allow for the detailed examination of electronic structure, molecular orbitals, and the energetics of chemical reactions.

The electronic structure of a molecule dictates its reactivity and physical properties. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap generally suggests higher reactivity. scispace.com

The charge distribution within a molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 2-(1-Methylethyl)-4,5-dihydrothiazole, the nitrogen and sulfur atoms are expected to be regions of higher electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms are anticipated to have a partial positive charge. While specific Mulliken or Natural Bond Orbital (NBO) charge analyses for this molecule are not found in the literature, such calculations on similar heterocyclic systems confirm these general principles.

Table 1: General Principles of HOMO-LUMO Analysis

| Parameter | Significance | General Trend in Thiazoles |

|---|---|---|

| HOMO Energy | Electron-donating ability | Influenced by electron-donating groups |

| LUMO Energy | Electron-accepting ability | Influenced by electron-withdrawing groups |

| HOMO-LUMO Gap | Chemical reactivity and stability | Smaller gap indicates higher reactivity |

The synthesis of 2-(1-Methylethyl)-4,5-dihydrothiazole has been documented, providing a practical route to obtain this compound for various studies. nih.gov However, detailed computational studies on the energetics and thermodynamics of its formation and other reactions are not extensively reported in the scientific literature.

Theoretical chemistry offers powerful tools to investigate reaction mechanisms and their associated energy changes. Methods such as DFT can be used to calculate the enthalpy of formation, Gibbs free energy of reaction, and activation energies for proposed reaction pathways. Such calculations would involve optimizing the geometries of reactants, transition states, and products. While specific thermodynamic data for reactions involving 2-(1-Methylethyl)-4,5-dihydrothiazole are not available, the synthesis generally involves the condensation of an appropriate thioamide with a halo-amine precursor. Computational analysis of this reaction would provide valuable insights into its feasibility and potential byproducts.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its interaction with biological receptors. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

The 2-(1-Methylethyl)-4,5-dihydrothiazole molecule possesses a degree of conformational flexibility, primarily due to the rotation of the isopropyl group and the puckering of the dihydrothiazole ring. The dihydrothiazole ring is not planar and can adopt various conformations, such as an envelope or twisted-envelope form. The isopropyl group attached to the C2 position can also rotate, leading to different spatial arrangements of the methyl groups.

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. This would identify the most stable, low-energy conformations of the molecule. While specific studies on the conformational landscape of 2-(1-Methylethyl)-4,5-dihydrothiazole are not published, its structural similarity to other 2-substituted dihydrothiazoles suggests that the steric bulk of the isopropyl group will play a significant role in determining the preferred conformation.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. doaj.orgresearchgate.net

DFT and time-dependent DFT (TD-DFT) are powerful methods for predicting IR, NMR, and UV-Vis spectra. doaj.orgresearchgate.net For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to molecular vibrations. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. TD-DFT is employed to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net

While specific predicted spectroscopic data for 2-(1-Methylethyl)-4,5-dihydrothiazole are not available in the literature, experimental data from databases like PubChem provide a reference. nih.gov A computational study would aim to reproduce these experimental values, thereby validating the computational model used.

Table 2: Experimental Spectroscopic Data for 2-(1-Methylethyl)-4,5-dihydrothiazole

| Spectroscopy Type | Data Source | Observed Peaks/Signals |

|---|---|---|

| ¹³C NMR | Wiley & Sons, Inc. | Data available in spectral databases. nih.gov |

| IR (Vapor Phase) | Wiley & Sons, Inc. | Data available in spectral databases. nih.gov |

| GC-MS | John Wiley and Sons, Inc. | Data available in spectral databases. nih.gov |

Molecular Modeling of Interactions with Receptor Sites (Excluding Clinical Outcomes)

The interaction of small molecules with protein receptors is a key area of study in chemical biology and drug discovery. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor. nih.gov

For 2-(1-Methylethyl)-4,5-dihydrothiazole, which is known to be a component of mouse pheromones, understanding its interaction with olfactory receptors is of particular interest. nih.gov Molecular docking studies on other dihydrothiazole derivatives have been performed to investigate their potential biological activities. nih.gov These studies typically involve preparing the 3D structures of both the ligand and the receptor, and then using a docking algorithm to explore possible binding poses. The results are often scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov

While no specific molecular docking studies of 2-(1-Methylethyl)-4,5-dihydrothiazole with its putative olfactory receptors have been published, such a study would likely reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its binding. For example, the nitrogen and sulfur atoms of the thiazole (B1198619) ring could act as hydrogen bond acceptors. A hypothetical docking study would provide valuable hypotheses about the molecular basis of its sensory activity that could be tested experimentally.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Thiazole, 4,5-dihydro-2-(1-methylethyl)- |

Docking Studies to Investigate Binding Modes

Molecular docking simulations are a cornerstone in modern drug discovery and development, utilized to predict how a ligand, such as a thiazole derivative, might bind to the active site of a protein. This method helps in elucidating the binding mode and estimating the binding affinity, which are crucial for assessing a compound's potential as a therapeutic agent. The process involves the use of specialized software to generate various possible conformations of the ligand within the protein's binding pocket and then scoring these poses based on a force field that approximates the binding energy.

In the context of thiazole-containing compounds, docking studies have been instrumental in identifying key molecular interactions that govern their biological activities. These studies often reveal that the thiazole ring itself can be pivotal in forming noncovalent bonds with amino acid residues. For instance, the sulfur atom in the thiazole ring can participate in σ-hole bonding, a type of noncovalent interaction that has gained recognition in medicinal chemistry for its role in ligand-receptor recognition. nih.gov

Research on various thiazole derivatives has demonstrated a range of binding interactions. For example, in a study on new thiazole derivatives as potential tubulin polymerization inhibitors, docking results showed that the thiazole ring was deeply involved in noncovalent interactions. nih.gov Specifically, the sulfur atom formed a bond with asparagine, and the ring engaged in arene-H bonds with alanine (B10760859) residues. nih.gov Furthermore, the amidic nitrogen of a substituent on the thiazole ring formed a hydrogen bond with a conserved serine residue within the binding pocket. nih.gov Such studies highlight the importance of both the core thiazole structure and its substituents in achieving stable binding to a target protein.

The software used for these computational analyses is a critical component of the research. Programs like AutoDock and the Molecular Operating Environment (MOE) are frequently mentioned in the literature for performing docking simulations. acs.orgnih.gov These tools allow researchers to prepare the protein and ligand structures, define the binding site, run the docking calculations, and visualize the resulting protein-ligand complexes. The visualization of these complexes is often aided by software such as Discovery Studio Visualizer or PyMOL, which help in analyzing the specific interactions like hydrogen bonds and hydrophobic contacts. acs.orgsabanciuniv.edu

The findings from docking studies are typically presented with data such as binding energies (often in kcal/mol) and details of the interacting amino acid residues. Lower binding energy values generally indicate a more favorable binding affinity. For instance, in a study of thiazolidinone derivatives, molecules with strong ligand binding energy, hydrogen bonding, and hydrophobic interactions with the receptor were identified as having potential antitubercular efficacy. tandfonline.com

While direct docking data for 4,5-dihydro-2-(1-methylethyl)-thiazole is absent from the available literature, the established methodologies and general findings from studies on related thiazole compounds provide a robust framework for how such an investigation could be approached. The isopropyl group on the thiazole ring would likely play a significant role in hydrophobic interactions within a protein's binding site, a feature that would be a key point of analysis in any future docking studies of this specific compound.

Table of Research Findings from Docking Studies of Thiazole Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Docking Software Used | Reference |

| Thiazole derivatives | Tubulin | Sulfur bond with Asn, Arene-H bond with Ala, H-bond with Ser | Not Specified | nih.gov |

| Thiazoline (B8809763) derivatives | Cyclin-dependent kinase 2 (CDK2) | Hydrogen acceptor interactions with Thr and Lys, pi-hydrogen interaction with Gly | MOE 2014.010 | nih.gov |

| Thiazolidinone derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Strong ligand binding energy, hydrogen bonding, hydrophobic interactions | AutoDock 4.2 | acs.orgtandfonline.com |

| Thiazole-based thiazolidinones | Cyclooxygenase-1 (COX-1) | Interaction with Arg 120 | Not Specified | eurjchem.com |

Mechanistic Investigations of Molecular Interactions of 2 1 Methylethyl 4,5 Dihydrothiazole

Elucidation of Enzyme Binding Mechanisms (e.g., Enzyme Kinetics, Inhibition Modes)

Research has identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of inhibitors for metallo-β-lactamases (MBLs). nih.govresearchgate.net MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, posing a significant public health threat. nih.govnih.gov The discovery of inhibitors for these enzymes is a key strategy to overcome antibiotic resistance. nih.gov

A study focusing on these thiazoline (B8809763) derivatives explored their inhibitory activity against IMP-1, a prevalent type of MBL. researchgate.net The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, a derivative with a 2-methyl substituent showed an IC50 of 2.1 µM against IMP-1, indicating potent inhibition. researchgate.net The data suggests that these compounds act as competitive inhibitors, binding to the active site of the MBLs and preventing the binding and hydrolysis of their antibiotic substrates. nih.gov

Molecular modeling studies have further elucidated the binding mode of these inhibitors. It is proposed that the carboxylate group at the C4 position of the dihydrothiazole ring is crucial for binding, as it chelates the two zinc ions present in the active site of the MBL. This interaction mimics the binding of the natural substrate, thereby blocking the enzyme's catalytic function. researchgate.net

Molecular Recognition with Biomolecules (e.g., Proteins, Nucleic Acids)

The primary biomolecular targets identified for this class of dihydrothiazoles are enzymes, specifically metallo-β-lactamases. nih.govresearchgate.net The molecular recognition is driven by specific interactions between the functional groups of the inhibitor and the amino acid residues in the enzyme's active site.

Molecular docking simulations of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids with the IMP-1 enzyme have provided a detailed picture of these interactions. researchgate.net The key recognition features include:

Zinc Chelation: The carboxylate group at the C4 position and the nitrogen atom of the thiazoline ring are predicted to form strong coordinating bonds with the two zinc ions (Zn1 and Zn2) in the enzyme's active site. researchgate.net

Hydrophobic Interactions: The substituent at the C2 position of the dihydrothiazole ring extends into a hydrophobic pocket within the enzyme. The nature and size of this substituent can significantly influence the binding affinity. researchgate.net

In a broader context, other thiazole-containing compounds have been shown to interact with different biomolecules. For example, certain thiazole (B1198619) derivatives can bind to the minor groove of DNA, with the specific recognition being influenced by substituents on the thiazole ring. nih.gov However, for the 2-(1-methylethyl)-4,5-dihydrothiazole scaffold, the most well-characterized interactions are with protein targets like MBLs. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid series, SAR studies have provided valuable insights into the requirements for potent MBL inhibition. nih.govresearchgate.net

The substituent at the C2 position of the 4,5-dihydrothiazole ring plays a critical role in determining the inhibitory potency against MBLs. researchgate.net By systematically varying this substituent, researchers have been able to map the chemical space that leads to optimal binding.

A key study demonstrated that small, hydrophobic substituents at the C2 position are generally favored for potent inhibition of the IMP-1 MBL. researchgate.net The following table summarizes the inhibitory activity of various C2-substituted analogues:

| Compound ID | C2-Substituent | IC50 against IMP-1 (µM) |

| 1 | -CH3 | 2.1 |

| 2 | -CH2CH3 | 1.8 |

| 3 | -CH2CH2CH3 | 1.7 |

| 4 | -CH(CH3)2 (Isopropyl) | 1.5 |

| 5 | -Cyclopropyl | 1.6 |

| 6 | -Phenyl | 10.1 |

| 7 | -CH2OH | 15.6 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. researchgate.net |

From this data, it is evident that small alkyl groups, including the isopropyl group, result in strong inhibitory activity. The potency generally increases with the size of the alkyl chain up to a propyl group. A bulky phenyl group at the C2 position leads to a significant decrease in activity, likely due to steric hindrance within the binding pocket. The introduction of a polar hydroxyl group also reduces the inhibitory effect, highlighting the importance of hydrophobic interactions in this region of the enzyme's active site. researchgate.net

In other classes of thiazole derivatives, substituents have also been shown to be critical for activity. For instance, in a series of antibacterial 2-aryl-4,5-dihydrothiazoles, the presence of a hydroxyl group at the 2'-position of the aryl ring was found to be essential for their biological function. mdpi.com

While the 4,5-dihydrothiazole-4-carboxylic acid core contains a chiral center at the C4 position, the currently available research on their MBL inhibitory activity does not provide a detailed analysis of the stereochemical effects on their mechanistic pathways. nih.govresearchgate.net Typically, these compounds are synthesized and tested as racemic mixtures. However, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral molecule can exhibit significantly different biological activities and metabolic profiles.

In related research on the kinetic resolution of thiazolo-benzimidazolines using monoamine oxidase (MAO) enzymes, the stereochemistry of the molecule was shown to be critical for the enzyme-substrate interaction. nih.gov Molecular dynamics simulations suggested that even when both enantiomers can bind to the active site, subtle differences in their orientation and steric interactions can lead to one enantiomer being processed much more efficiently than the other. nih.gov This underscores the importance of stereochemistry in the molecular interactions of thiazoline-containing compounds. Further studies would be required to determine the specific stereochemical preferences for the MBL inhibitory activity of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

Modulation of Cellular Pathways through Specific Molecular Interactions (Excluding Physiological Effects)

The primary mechanism by which 2-substituted 4,5-dihydrothiazole-4-carboxylic acids modulate cellular processes in bacteria is through the direct inhibition of metallo-β-lactamases. nih.govresearchgate.net By binding to and inactivating these enzymes, they disrupt the bacterial defense mechanism against β-lactam antibiotics. This molecular interaction effectively restores the efficacy of the antibiotics, allowing them to interfere with bacterial cell wall synthesis, which is a critical cellular pathway for bacterial survival.

While direct evidence for the modulation of other specific cellular signaling pathways by 2-(1-methylethyl)-4,5-dihydrothiazole is not available in the reviewed literature, some related compounds have been shown to affect cellular processes. For example, certain antibacterial 2-aryl-4,5-dihydrothiazole analogues are believed to exert their effects by influencing fatty acid synthesis in bacteria. mdpi.com This suggests that the dihydrothiazole scaffold has the potential to be tailored to interact with various cellular components and modulate different pathways, depending on its substitution pattern. However, for the specific class of MBL inhibitors, the modulation of the antibiotic resistance pathway is the most clearly defined mechanism. researchgate.net

Advanced Analytical Methodologies for 2 1 Methylethyl 4,5 Dihydrothiazole in Research Contexts

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone for separating and quantifying 2-(1-Methylethyl)-4,5-dihydrothiazole from reaction mixtures, environmental samples, or biological matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

While less common for highly volatile compounds, HPLC is a powerful tool for the analysis of thiazoles and their derivatives, particularly for purity assessment and when dealing with non-volatile matrices. Method development for 2-(1-Methylethyl)-4,5-dihydrothiazole involves the careful optimization of several parameters to achieve adequate separation and detection.

A typical method employs reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture. mdpi.com The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer to maintain a stable pH, and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The ratio of the organic modifier is adjusted to control the retention time of the compound. Detection is commonly performed using a UV-visible detector, as the thiazole (B1198619) ring exhibits absorbance in the UV spectrum. mdpi.com The development process focuses on achieving a sharp peak shape, good resolution from impurities, and a stable baseline for accurate quantification.

Table 1: Illustrative HPLC Method Parameters for Thiazole Derivative Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 3µm) | Provides nonpolar stationary phase for effective separation of moderately polar compounds. nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile acts as the organic modifier; formic acid helps to improve peak shape and ionization efficiency if interfaced with a mass spectrometer. nih.gov |

| Gradient | Isocratic or Gradient elution (e.g., 5:95 to 95:5 v/v Acetonitrile:Water) | An isocratic method is simpler, while a gradient is used to separate compounds with a wider range of polarities. mdpi.comnih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation. mdpi.comnih.gov |

| Injection Volume | 5 - 20 µL | The volume injected onto the column, optimized for concentration and column capacity. mdpi.compharmanueva.com |

| Column Temperature | 35 °C | Maintained to ensure reproducible retention times and improve peak symmetry. pharmanueva.com |

| Detection | UV at 254 nm | Wavelength at which many heterocyclic compounds exhibit strong absorbance for sensitive detection. mdpi.com |

Given the volatile nature of 2-(1-Methylethyl)-4,5-dihydrothiazole, Gas Chromatography (GC) is a highly suitable technique for its analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides definitive identification based on both the compound's retention time and its unique mass fragmentation pattern. nist.govresearchgate.net

In a typical GC analysis, the sample is injected into a heated port where the compound is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a nonpolar stationary phase, separates compounds based on their boiling points and interaction with the phase. researchgate.net For volatile analysis, methods may employ a fast oven temperature ramp and a high carrier gas linear velocity to achieve short run times, which is ideal for high-throughput screening. researchgate.net The use of High-Resolution Gas Chromatography (HRGC) can further enhance the separation of isomeric compounds or complex mixtures. researchgate.net Electron ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint for the compound. nist.gov

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Nonpolar Capillary Column (e.g., 0.25 mm x 10 m) | Standard for separating volatile organic compounds based on boiling point. researchgate.net |

| Carrier Gas | Helium | Inert gas to carry the sample through the column without reacting. |

| Oven Program | Initial temp. 40°C, ramp at 4°C/s to 250°C | A temperature program separates compounds with different boiling points effectively. A fast ramp shortens analysis time. researchgate.net |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces a reproducible and extensive library-searchable mass spectrum. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole is common for routine analysis, while TOF offers higher mass accuracy. |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the detection of 2-(1-Methylethyl)-4,5-dihydrothiazole in highly complex matrices such as food, environmental, or biological samples, advanced hyphenated techniques are essential. Tandem mass spectrometry (MS/MS), coupled with either liquid or gas chromatography, provides unparalleled selectivity and sensitivity. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing compounds in biological fluids. ed.ac.uk It often requires rigorous sample preparation, such as solid-phase extraction (SPE), to remove matrix interferences and concentrate the analyte before injection. nih.gov The technique operates by selecting a precursor ion (the molecular ion of the target compound) in the first mass spectrometer, fragmenting it, and then detecting a specific product ion in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances detection limits. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers similar advantages for volatile compounds. It significantly improves the signal-to-noise ratio compared to single-stage GC-MS, allowing for ultra-low limits of detection. researchgate.net This makes it exceptionally well-suited for trace-level quantification in challenging samples. The development of a GC-MS/MS method involves optimizing fragmentation pathways to find the most intense and specific precursor-to-product ion transitions.

Table 3: Key Validation Parameters for a Hyphenated Mass Spectrometry Method

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | > 0.999 | Confirms a proportional response of the instrument to the concentration of the analyte over a specified range. researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of the analyte that can be reliably distinguished from the background noise. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

| Accuracy | 85-115% of nominal value (93-98% is excellent) | Measures the closeness of the determined value to the true value. nih.gov |

| Precision (%RSD) | < 15% (< 10% is excellent) | Measures the degree of scatter among a series of measurements. nih.gov |

| Recovery (%) | Consistent and reproducible | Assesses the efficiency of the sample extraction process from the matrix. nih.gov |

Spectrophotometric Methods for Quantitative Determination in Research Studies

Spectrophotometry offers a simpler and more accessible alternative to chromatography for quantitative analysis, provided the target analyte can absorb light or be chemically converted into a light-absorbing species. A direct UV-Vis spectrophotometric method for 2-(1-Methylethyl)-4,5-dihydrothiazole would rely on its intrinsic absorbance in the UV range. However, this approach can suffer from a lack of selectivity in complex mixtures.

A more robust spectrophotometric method involves a derivatization reaction to produce a unique, colored complex. For instance, a method analogous to one developed for other sulfur-containing heterocyclic compounds could be adapted. nih.gov This would involve reacting 2-(1-Methylethyl)-4,5-dihydrothiazole with a specific chromogenic agent in an acidic medium to form a stable chelate with a distinct absorption maximum in the visible spectrum. nih.gov The intensity of the color, measured by an absorbance reading at this maximum wavelength (λmax), is directly proportional to the concentration of the compound, following the Beer-Lambert law. The method's sensitivity is characterized by its molar absorption coefficient and Sandell's sensitivity. nih.gov Such methods are valued for their simplicity and cost-effectiveness in routine research applications.

Table 4: Analytical Parameters for a Hypothetical Spectrophotometric Method

| Parameter | Description | Example Value |

|---|---|---|

| λmax (Maximum Absorbance) | The wavelength at which the analyte-reagent complex shows the highest absorbance. | 375 nm nih.gov |

| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | 0.1 - 40 µg/mL nih.gov |

| Molar Absorptivity (ε) | A measure of how strongly the analyte absorbs light at a specific wavelength. | 4.93 x 10⁴ L mol⁻¹ cm⁻¹ nih.gov |

| Sandell's Sensitivity | The concentration of the analyte that gives an absorbance of 0.001 in a cuvette with a 1 cm path length. | 15 ng/cm² nih.gov |

| Stoichiometry | The molar ratio of the analyte to the reagent in the colored complex. | 1:2 (Analyte:Reagent) nih.gov |

| Stability | The time for which the absorbance of the colored complex remains constant. | > 24 hours nih.gov |

Exploration of Non Clinical and Non Physiological Research Applications of 2 1 Methylethyl 4,5 Dihydrothiazole

Application as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the broader class of Δ²-thiazolines has been recognized for their utility as chiral ligands in various asymmetric reactions, specific documented applications of 2-(1-methylethyl)-4,5-dihydrothiazole in this context are not extensively reported in peer-reviewed literature. researchgate.net However, the structural similarities to well-established chiral ligands, such as those derived from oxazolines, suggest its potential in this field. mdpi.com

Thiazolines are valued for their ability to coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. researchgate.net The nitrogen and sulfur atoms of the thiazoline (B8809763) ring can act as bidentate or monodentate ligands, depending on the reaction conditions and the metal used. The stereogenic center at the 4-position of the thiazoline ring, often introduced from a chiral amino acid precursor, is crucial for inducing asymmetry. In the case of 2-(1-methylethyl)-4,5-dihydrothiazole, while the parent compound is achiral, its derivatives with substituents at the 4- and/or 5-positions can be synthesized in enantiomerically pure forms and have the potential to be effective chiral ligands.

Research on related structures, such as 2,4,5-trisubstituted Δ²-thiazolines, has demonstrated their successful application as ligands in reactions including palladium-catalyzed allylic substitutions, Diels-Alder reactions, and Friedel-Crafts alkylations. researchgate.netnih.gov These studies underscore the potential of the thiazoline scaffold in asymmetric catalysis.

Table 1: Examples of Asymmetric Reactions Catalyzed by Thiazoline-based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

| Allylic Substitution | Palladium | 2,4,5-trisubstituted Δ²-thiazoline | up to 97% |

| Diels-Alder | Various | 2,4,5-trisubstituted Δ²-thiazoline | High (not specified) |

| Friedel-Crafts Alkylation | Various | 2,4,5-trisubstituted Δ²-thiazoline | High (not specified) |

| Alkylzinc Addition to Aldehydes | Various | 2,4,5-trisubstituted Δ²-thiazoline | High (not specified) |

This table is based on general findings for the thiazoline class and does not represent specific results for 2-(1-methylethyl)-4,5-dihydrothiazole.

Role in Materials Science and Organic Electronics

The unique electronic and structural properties of thiazole-containing compounds have led to their investigation in the field of materials science, particularly in the development of advanced polymers and optoelectronic systems.

Precursor for Advanced Polymeric Materials

While the direct polymerization of 2-(1-methylethyl)-4,5-dihydrothiazole is not extensively documented, the polymerization of related heterocyclic monomers, such as 2-isopropyl-2-oxazoline, provides a model for the potential of this class of compounds. The resulting poly(2-isopropyl-2-oxazoline) exhibits stimulus-responsive properties, which are of interest for applications in sensors, catalysts, and drug delivery systems.

Thiazole (B1198619) and thiazolothiazole units have been incorporated into the backbones of various polymers to impart specific thermal and electronic properties. For instance, heteroaromatic thiazole-based polyureas have been synthesized and shown to possess good thermal stability, which is attributed to the presence of the thiazole moiety. chemeo.com These polymers have also demonstrated potential as biologically active materials. chemeo.com

Contributions to Optoelectronic Systems

Thiazole-based polymers are being explored for their potential in organic electronics due to the electron-accepting nature of the thiazole ring. This property can be harnessed to tune the electronic characteristics of conjugated polymers for applications in devices such as organic field-effect transistors (OFETs) and solar cells.

Research on conjugated polymers containing thiazolo[5,4-d]thiazole (B1587360) has shown that these materials can have favorable optoelectronic and semiconducting properties. rsc.orgnih.gov The incorporation of thiazole units can influence the optical band gap and the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the polymer. rsc.orgnih.gov Furthermore, thiazolothiazole-linked porous organic polymers have been developed that exhibit solid-state emission, a desirable property for applications in optoelectronics. nih.gov

Table 2: Optoelectronic Properties of Thiazole-Based Polymers

| Polymer Type | Key Property | Potential Application |

| Thiazolo[5,4-d]thiazole-containing polymers | Tunable band gap, favorable frontier orbital energies | Organic photovoltaics, OFETs |

| Thiazolothiazole-linked porous organic polymers | Solid-state luminescence | Optoelectronic devices |

This table highlights general findings for thiazole-containing polymers and does not represent specific data for polymers derived from 2-(1-methylethyl)-4,5-dihydrothiazole.

Use as Building Blocks in Complex Organic Synthesis

The 2-(1-methylethyl)-4,5-dihydrothiazole scaffold serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The thiazole ring can be a stable component of a larger molecular architecture or can be used as a synthetic intermediate that is later modified.

A prominent example of its application is in the synthesis of the HIV protease inhibitor, Ritonavir. A key intermediate in the synthesis of Ritonavir is N-[(2-isopropyl-1,3-thiazol-4-yl)methylcarbamoyl]-L-valine. researchgate.netnih.govnih.govresearchgate.netnih.gov This intermediate is prepared from a derivative of 2-isopropylthiazole (B97041), highlighting the importance of this structural motif in the construction of this life-saving medication. The synthesis of this intermediate involves the coupling of a 2-isopropylthiazole-containing fragment with an amino acid derivative. nih.govnih.gov

The synthesis of the 2-isopropylthiazole core itself can be achieved through various methods, including the condensation of thioamides with appropriate precursors. The versatility of the thiazole ring allows for further functionalization, making it an attractive starting point for the synthesis of a wide range of target molecules. Thiazoline and thiazole heterocycles are considered privileged motifs in numerous peptide-derived natural products. sigmaaldrich.com

Contribution to Agrochemical Research (Focusing on Chemical Mechanisms, not Environmental Fate or Efficacy)

Thiazole derivatives have been investigated for their potential applications in agrochemical research, with studies focusing on their mechanisms of action as fungicides, insecticides, and herbicide safeners.

In the context of fungicides, certain thiazole derivatives have been shown to exhibit activity against pathogenic fungi. For instance, studies on newly synthesized thiazole derivatives have suggested that their antifungal mechanism of action may involve the disruption of the fungal cell wall structure and/or the cell membrane's ion permeability.

As insecticides, some (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives have been found to act as modulators of insect Ca2+ levels, disrupting cellular calcium homeostasis in target pests. researchgate.net

Furthermore, thiazole derivatives have been explored as herbicide safeners, which are compounds that protect crop plants from herbicide injury without compromising weed control. The mechanism of action of many safeners involves the enhancement of the crop's ability to metabolize the herbicide, often through the induction of detoxifying enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). researchgate.netnih.govnih.gov While the direct use of 2-(1-methylethyl)-4,5-dihydrothiazole as a safener is not widely reported, research on other thiazole-containing compounds suggests that the thiazole moiety can be a key structural feature for this activity. For example, novel thiazole phenoxypyridine derivatives have been shown to protect maize from herbicide injury by competing with the herbicide for binding to its target enzyme, protoporphyrinogen (B1215707) IX oxidase (PPO).

Table 3: Investigated Agrochemical Mechanisms of Thiazole Derivatives

| Agrochemical Application | Proposed Chemical Mechanism |

| Fungicide | Disruption of fungal cell wall and/or membrane integrity. |

| Insecticide | Modulation of insect cellular calcium homeostasis. researchgate.net |

| Herbicide Safener | Enhancement of herbicide metabolism in crops (e.g., induction of GSTs and P450s); competitive inhibition of herbicide binding to its target enzyme. researchgate.netnih.govnih.gov |

Future Perspectives and Research Challenges for 2 1 Methylethyl 4,5 Dihydrothiazole

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-substituted-4,5-dihydrothiazoles, including the isopropyl variant, has traditionally relied on methods like the condensation of β-amino thiols with nitriles or carboxylic acid derivatives. acs.orgresearchgate.net However, these classical routes are often hampered by the limited availability of diverse β-amino thiol starting materials. acs.org Modern synthetic chemistry is focused on overcoming these limitations by developing more versatile, efficient, and environmentally benign methodologies.

A significant area of research is the use of multicomponent reactions (MCRs), which offer enhanced efficiency, atom economy, and procedural simplicity. rsc.orgnih.gov For instance, a one-pot, three-component reaction involving carbon disulfide, a primary amine, and substituted bromo acylketones under microwave irradiation has been developed for synthesizing thiazoline (B8809763) analogues in excellent yields. rsc.orgnih.gov Microwave-assisted synthesis, in general, represents a promising avenue, facilitating condensation processes and reducing reaction times, sometimes even in the absence of a solvent. rsc.orgnih.govmdpi.com

Future challenges lie in creating stereospecific and enantiopure synthetic pathways, which are crucial for applications in asymmetric catalysis and pharmaceuticals. rsc.org The development of novel catalytic systems is central to this goal. While palladium catalysts have been effectively used for certain transformations, exploring other metal-based or even metal-free catalysts could unlock new synthetic possibilities. rsc.orgjocpr.comresearchgate.net For example, N-(ω-bromoalkyl)dichlorothiophosphoramidates have been used as a single reagent for the multistep preparation of various 2-substituted thiazolines from accessible starting materials like aldoximes or nitriles. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thiazoline Derivatives

| Methodology | Starting Materials | Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Classical Condensation | β-amino thiols, nitriles/carboxylic acids | Varies | Straightforward route | Limited availability of β-amino thiols | acs.orgresearchgate.net |

| Multicomponent Reactions (MCRs) | Carbon disulfide, primary amines, bromo acylketones | Microwave irradiation | High efficiency, atom economy, one-pot procedure | Substrate scope may vary | rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Aminothiol, aryl ketonitriles | Solvent-free, microwave | Reduced reaction times, efficiency | Specialized equipment needed | rsc.orgnih.gov |

| Single-Reagent Multistep Synthesis | Aldoximes, nitriles, carboxylic acids | N-(ω-bromoalkyl)dichlorothiophosphoramidates | Uses readily available starting materials | Multi-step nature | organic-chemistry.org |

This table is generated based on data from the provided text and is for illustrative purposes.

Unveiling Unexplored Chemical Reactivity and Derivatization Pathways

The chemical reactivity of the 2-thiazoline ring is rich and offers numerous possibilities for creating diverse molecular architectures. The endocyclic C=N double bond and the adjacent sulfur and nitrogen atoms provide multiple sites for chemical modification. acs.org Known reactions include oxidation to thiazoles, reduction to thiazolidines, and ring-opening reactions to yield compounds like β-amino thiols. acs.org

A key area for future exploration is the derivatization of the core 2-(1-methylethyl)-4,5-dihydrothiazole structure. For example, enantiopure 2-isopropyl-thiazolines have been successfully transformed into their corresponding α-sulfanyl- and α-sulfinyl-thiazolines. rsc.orgnih.gov These new derivatives can serve as valuable chiral ligands in asymmetric synthesis. rsc.org

The reaction of 2-amino-2-thiazolines with electrophiles like isocyanates and isothiocyanates has been shown to occur regiospecifically at the endocyclic nitrogen atom, forming kinetically favored products. nih.govacs.org Understanding and controlling the potential for rearrangement of these adducts presents an ongoing research challenge. acs.org Further investigation into cycloaddition reactions involving the C=N bond could also lead to novel heterocyclic systems. acs.org The reaction of 2-thiazoline-2-thiol with isatin (B1672199) derivatives under thermal and photochemical conditions has been shown to produce different isomeric products, highlighting how reaction conditions can be tuned to achieve chemical diversity. tandfonline.com

Future research should systematically explore the reactivity of the C-2 isopropyl group and the protons on the dihydrothiazole ring, which have been less studied. Functionalization at these positions could lead to a new class of derivatives with unique properties and applications.

Integration of Advanced Computational Models for Predictive Research

The synergy between experimental work and computational chemistry is poised to accelerate research on 2-(1-methylethyl)-4,5-dihydrothiazole and its derivatives. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Molecular Dynamics (MD) simulations, are becoming indispensable tools. nih.govmdpi.comjchemlett.com

Computational models can reliably predict the biological activity spectra of new thiazole (B1198619) derivatives. nih.gov The PASS (Prediction of Activity Spectra for Substances) computer program, for example, has been used to forecast potential activities, guiding synthetic efforts toward compounds with a higher probability of being active as novel chemical entities. nih.gov Such predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net